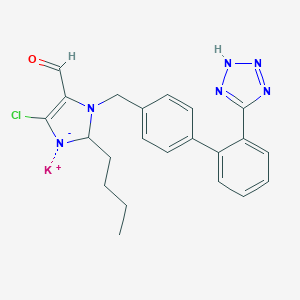
BWBSHTGVBZFIAV-UHFFFAOYSA-M
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-4-chloro-1-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde is a chemical compound known for its application in pharmaceutical research and development. It is a derivative of imidazole and biphenyl, featuring a tetrazole ring, which is significant in medicinal chemistry due to its bioactive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4-chloro-1-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde involves multiple steps, starting from the appropriate biphenyl and imidazole derivatives. The key steps include:
Formation of the Biphenyl Intermediate: This involves the coupling of a biphenyl derivative with a tetrazole ring under specific conditions.
Chlorination and Butylation: The intermediate is then subjected to chlorination and butylation to introduce the butyl and chloro groups.
Formylation: The final step involves the formylation of the imidazole ring to introduce the carboxaldehyde group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-4-chloro-1-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: 2-Butyl-4-chloro-1-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-Butyl-4-chloro-1-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)-1H-imidazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Butyl-4-chloro-1-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role as an angiotensin II receptor antagonist, which is useful in treating hypertension.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with angiotensin II receptors. By binding to these receptors, it inhibits the action of angiotensin II, a peptide hormone that causes blood vessels to constrict. This leads to vasodilation and a subsequent reduction in blood pressure. The molecular targets include the angiotensin II type 1 receptor (AT1R), and the pathways involved are related to the renin-angiotensin-aldosterone system (RAAS).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Valsartan: Shares structural similarities and is used for similar therapeutic purposes.
Irbesartan: Another compound in the same class with comparable effects.
Uniqueness
2-Butyl-4-chloro-1-((2’-(1H-tetrazol-5-yl)(1,1’-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde is unique due to its specific structural features, such as the presence of the tetrazole ring and the imidazole carboxaldehyde group, which contribute to its distinct pharmacological profile and potential therapeutic benefits.
Eigenschaften
CAS-Nummer |
140868-18-4 |
|---|---|
Molekularformel |
C22H22ClKN6O |
Molekulargewicht |
461 g/mol |
IUPAC-Name |
potassium;2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2H-imidazol-1-ide-4-carbaldehyde |
InChI |
InChI=1S/C22H23ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12,14,20H,2-3,8,13H2,1H3,(H2,24,25,26,27,28,30);/q;+1/p-1 |
InChI-Schlüssel |
BWBSHTGVBZFIAV-UHFFFAOYSA-M |
SMILES |
CCCCC1[N-]C(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl.[K+] |
Kanonische SMILES |
CCCCC1[N-]C(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl.[K+] |
Synonyme |
2-butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde EXP 132 EXP 3179 EXP-132 EXP-3179 EXP132 EXP3179 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















